O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide

Description

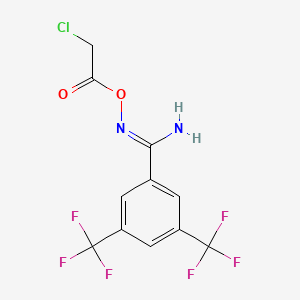

O1-(2-Chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide is a synthetic organic compound characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions, a carbohydroximamide (-CONHOH) group at the 1-position, and a 2-chloroacetyl (-COCH₂Cl) moiety at the O1 position.

Properties

IUPAC Name |

[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino] 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF6N2O2/c12-4-8(21)22-20-9(19)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZPHEHZZSTTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NOC(=O)CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)CCl)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with trifluoromethyl groups. The key steps include:

Introduction of Trifluoromethyl Groups: The benzene ring is first substituted with trifluoromethyl groups using reagents such as trifluoromethyl iodide and a suitable catalyst.

Formation of Carbohydroximamide: The final step involves the conversion of the acylated benzene derivative to the carbohydroximamide using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbohydroximamide group to an amine.

Substitution: Nucleophilic

Biological Activity

O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of trifluoromethyl groups, which significantly influence its biological activity. The molecular formula can be expressed as . The presence of the chloroacetyl group and the carbohydroximamide moiety are crucial for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Carbohydroximamide : This step includes the reaction of 3,5-di(trifluoromethyl)aniline with chloroacetyl chloride.

- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- In vitro studies demonstrated effective inhibition of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined, showing lower MIC against resistant strains compared to conventional antibiotics.

Anticancer Properties

Preliminary studies suggest potential anticancer activity:

- Cell Line Studies : The compound has been tested on several cancer cell lines (e.g., MCF-7, HeLa), showing cytotoxic effects with IC50 values in the micromolar range.

- Mechanism of Action : Proposed mechanisms include induction of apoptosis and disruption of cellular signaling pathways.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

- Enzyme Targets : It inhibits certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

- Kinetic Studies : Detailed kinetic analysis revealed competitive inhibition with specific Ki values indicating strong binding affinity.

Case Studies

Several case studies have been published that highlight the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells with IC50 = 15 µM. |

| Study 3 | Enzyme Inhibition | Showed competitive inhibition against Dipeptidyl Peptidase IV (DPP-IV). |

Toxicological Profile

Toxicological assessments have been conducted to evaluate safety:

- Acute Toxicity Tests : Results indicate low acute toxicity in animal models.

- Long-term Exposure : Chronic exposure studies are ongoing to assess potential carcinogenicity and long-term effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share features such as trifluoromethyl groups, chloro substituents, and carbohydroximamide moieties, but differ in core scaffolds and substitution patterns. Below is a comparative analysis:

Key Differences and Implications

Core Scaffold :

- The target compound uses a benzene ring , enabling planar π-π interactions, while the pyrazole-containing analogs (e.g., ) introduce heterocyclic diversity, altering electronic properties and binding selectivity.

Substituent Reactivity :

- The 2-chloroacetyl group in the target compound is highly reactive toward nucleophiles (e.g., thiols or amines), making it prone to hydrolysis or alkylation reactions. In contrast, the 4-chlorophenyl group in is more stable, favoring hydrophobic interactions.

Electronic Effects: The trifluoromethyl groups in all compounds enhance lipophilicity and metabolic stability.

Biological Activity :

- The carbohydroximamide group in the target compound and may act as a metal chelator (e.g., binding Zn²⁺ in metalloenzymes). Pyrazole-based analogs () are often explored for pesticidal or anti-inflammatory applications due to their heterocyclic stability.

Q & A

Basic Questions

Q. What are the critical synthetic pathways for O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide, and how do reaction conditions influence yield?

- Methodology : The synthesis likely involves coupling 3,5-di(trifluoromethyl)benzoyl derivatives with a 2-chloroacetylhydroxylamine intermediate. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride or TFAA to form acyl chlorides) .

- Nucleophilic substitution for introducing the chloroacetyl group under anhydrous conditions to avoid hydrolysis .

- Optimization of reaction time and temperature (e.g., 0–5°C for chloroacetyl coupling to minimize side reactions) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- NMR : Use and NMR to confirm trifluoromethyl and chloroacetyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for CHClFNO).

- XRD/IR : Resolve ambiguities in functional group assignments (e.g., distinguishing hydroxamic acid tautomers) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of chloroacetyl or hydroximamide groups) .

- Use HPLC to monitor purity changes; trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- DFT calculations (B3LYP/6-311++G**) to model interaction energies of the chloroacetyl group with nucleophiles (e.g., amines or thiols) .

- Solvent effects (PCM models) to simulate reactivity in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Data : For similar trifluoromethylated compounds, computed activation barriers for hydrolysis range from 18–25 kcal/mol .

Q. How can contradictory spectroscopic data (e.g., unexpected shifts) be systematically investigated?

- Methodology :

- Variable-temperature NMR to detect dynamic processes (e.g., rotational isomerism in the hydroximamide group) .

- Isotopic labeling (e.g., -hydroxylamine) to trace tautomeric equilibria .

Q. What in vitro assays are suitable for probing its bioactivity, considering its structural motifs?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.